2-methyl-3-phenylprop-2-en-1-amine
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Overview
Description
2-Methyl-3-phenylprop-2-en-1-amine is an organic compound with the molecular formula C10H13N It is a derivative of cinnamylamine, characterized by the presence of a phenyl group attached to a prop-2-en-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-phenylprop-2-en-1-amine can be achieved through several methods. One common approach involves the reaction of cinnamaldehyde with methylamine under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is carried out under hydrogenation conditions . Another method involves the alkylation of benzylamine with methyl iodide, followed by a series of reduction and deprotection steps .
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. These processes utilize high-pressure reactors and catalysts like palladium or platinum to achieve efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-phenylprop-2-en-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amines and derivatives.
Scientific Research Applications
2-Methyl-3-phenylprop-2-en-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-methyl-3-phenylprop-2-en-1-amine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. For example, it has been shown to inhibit monoamine oxidase-B, an enzyme involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, potentially providing therapeutic benefits in conditions like depression and Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-2-propen-1-amine: Similar structure but lacks the methyl group at the 2-position.
N-Methyl-3-phenyl-2-propen-1-amine: Contains an additional methyl group on the nitrogen atom.
Cinnamylamine: The parent compound without the methyl substitution.
Uniqueness
2-Methyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 2-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
736895-99-1 |
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Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-methyl-3-phenylprop-2-en-1-amine |
InChI |
InChI=1S/C10H13N/c1-9(8-11)7-10-5-3-2-4-6-10/h2-7H,8,11H2,1H3 |
InChI Key |
HORKAHMETZKPEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN |
Origin of Product |
United States |
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